Fmoc-Glu-OtBu

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWHXPXSPIIQZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426921 | |

| Record name | Fmoc-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84793-07-7 | |

| Record name | Fmoc-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu-OtBu: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu-OtBu), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure and properties, provides established experimental protocols for its use, and outlines the logical workflows involved in peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-glutamic acid, strategically modified with two key protecting groups to facilitate controlled peptide chain elongation. The N-terminal α-amino group is protected by the base-labile Fmoc group, while the side-chain γ-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is fundamental to the widely adopted Fmoc/tBu SPPS strategy.[1][2]

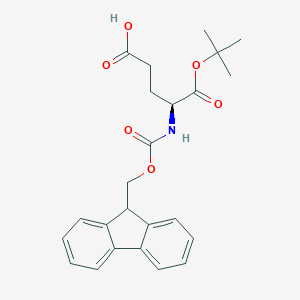

The chemical structure of this compound is as follows:

Image of the chemical structure of this compound (A visual representation would be placed here in a real document)

Physicochemical Properties

Quantitative data for this compound are summarized in the table below, providing key parameters for its application in a laboratory setting.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₇NO₆ | [3] |

| Molecular Weight | 425.47 g/mol | [3] |

| CAS Number | 71989-18-9 | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 88.3 - 91.6 °C | [1] |

| Optical Rotation | -8.4 to -8.8 | [1] |

| Purity (HPLC) | >99% | [1] |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the Fmoc, tert-butyl, and glutamic acid backbone would be observed. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the Fmoc, tert-butyl, and glutamic acid moieties would be present. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 426.19. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fmoc-Glu(OtBu)-OH and its application in solid-phase peptide synthesis.

Synthesis of Fmoc-Glu(OtBu)-OH

This protocol describes a common method for the preparation of Fmoc-Glu(OtBu)-OH.

2.1.1. Materials:

-

L-Glutamic acid

-

tert-Butyl acetate

-

Perchloric acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ethylenediaminetetraacetic acid disodium salt dihydrate (Na₂EDTA·2H₂O)

-

Dioxane

-

Triethylamine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

2.1.2. Procedure:

-

Preparation of Glu(OtBu)₂: Mix L-glutamic acid with tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction is typically carried out at a low temperature (e.g., -10°C) for an extended period (e.g., 72 hours). After the reaction, the mixture is worked up by extraction and washing with a mild base to yield Glu(OtBu)₂.[1]

-

Copper Complex Formation: Dissolve Glu(OtBu)₂ in water and add CuSO₄·5H₂O. The mixture is heated (e.g., at 50°C) for several hours to form the copper complex, Cu[Glu(OtBu)]ₓ.[1]

-

Decoppering and Fmoc Protection: Cool the reaction mixture and add Na₂EDTA·2H₂O and dioxane. Adjust the pH to 8-9 with triethylamine to remove the copper and yield Glu(OtBu). To this solution, add Fmoc-OSu and maintain the pH at 8-9. The reaction proceeds for several hours to yield the crude Fmoc-Glu(OtBu)-OH.[1]

-

Purification: Acidify the crude product with HCl and extract with ethyl acetate. The organic layer is concentrated under reduced pressure, and the resulting solid is filtered and dried to yield pure Fmoc-Glu(OtBu)-OH.[1]

Caption: Synthetic workflow for Fmoc-Glu(OtBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the standard steps for incorporating an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

2.2.1. Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

2.2.2. Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes.

-

Drain the solution and repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (e.g., 3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group.[4]

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Caption: Standard SPPS cycle incorporating Fmoc-Glu(OtBu)-OH.

Logical Relationships and Key Considerations

The successful application of this compound in SPPS relies on the orthogonal nature of its protecting groups. The workflow is designed to selectively deprotect the N-terminus for chain elongation while keeping the side chain protected until the final cleavage step.

References

- 1. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc and OtBu Protecting Groups

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. This technical guide provides an in-depth exploration of two of the most pivotal protecting groups in modern solid-phase peptide synthesis (SPPS): the temporary Nα-amino protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), and the permanent side-chain protecting group, tert-butyl (OtBu). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practices governing the successful application of the Fmoc/tBu orthogonal protection strategy.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process of elongating a peptide chain while it is anchored to an insoluble resin support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked. The concept of "orthogonality" is central to this strategy, referring to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][2]

The Fmoc/tBu strategy is a prime example of a fully orthogonal system.[1][2] The Fmoc group, protecting the α-amino group of the incoming amino acid, is labile to basic conditions. In contrast, the OtBu group, and other tert-butyl-based groups used to protect reactive amino acid side chains, are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids.[3][4] This differential stability allows for the iterative deprotection of the N-terminus for chain elongation without affecting the side-chain protection, which is only removed during the final cleavage of the peptide from the resin.

The Role and Chemistry of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy today. Its popularity stems from the mild conditions required for its removal, which preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.

Mechanism of Fmoc Protection and Deprotection

The Fmoc group is introduced to the α-amino group of an amino acid using reagents like Fmoc-Cl or Fmoc-OSu. The protection is robust under acidic and neutral conditions.

Deprotection of the Fmoc group is achieved through a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system. This initiates a cascade that results in the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine in the reaction mixture traps the electrophilic DBF, preventing it from reacting with the newly deprotected N-terminus of the peptide.[4]

References

An In-depth Technical Guide to the Role and Mechanism of Fmoc-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into the core mechanisms of its application, standard protocols, potential side reactions, and the chemical principles that ensure the successful synthesis of high-purity peptides containing glutamic acid residues.

Introduction: The Principle of Orthogonal Protection in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support.[1][2][3] The success of this methodology hinges on the concept of orthogonal protection . This strategy employs two distinct classes of protecting groups for the α-amino group (temporary) and the amino acid side chains (permanent) that can be removed under different chemical conditions without affecting each other.[1][4]

The most prevalent strategy in SPPS is the Fmoc/tBu approach.[1][5] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, primarily based on the tert-butyl (tBu) cation, for the permanent protection of reactive side chains.[1][6] Fmoc-Glu(OtBu)-OH is the standard derivative for incorporating glutamic acid in this strategy, where the γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester.[7][8][9] This protection is essential to prevent the side chain's carboxyl group from participating in unwanted reactions during peptide chain elongation.[4][8]

The Core Mechanism: Fmoc-Glu(OtBu)-OH in the SPPS Cycle

The incorporation of a glutamic acid residue using Fmoc-Glu(OtBu)-OH follows the standard iterative cycle of SPPS, which consists of three main steps: deprotection, activation/coupling, and washing.

Step 1: Nα-Fmoc Deprotection The cycle begins with the removal of the temporary Fmoc group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][10][11] The mechanism proceeds via a β-elimination reaction, yielding a free secondary amine on the N-terminus of the peptide, ready for the next coupling step.[2][12] The OtBu group on the glutamic acid side chain is completely stable to these basic conditions.[1][10]

Step 2: Activation and Coupling The incoming Fmoc-Glu(OtBu)-OH is activated in solution before being coupled to the newly liberated amine. Activation converts the carboxylic acid into a more reactive species to facilitate amide bond formation.[12] This is typically accomplished using onium salt-based reagents like HBTU or HATU, or carbodiimides such as DIC, often in the presence of a base like N,N-diisopropylethylamine (DIEA) and additives like HOBt or Oxyma to enhance efficiency and suppress racemization.[12][13] The activated Fmoc-Glu(OtBu)-OH is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

Step 3: Washing Following the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents, byproducts, and unreacted amino acids, ensuring the purity of the growing peptide chain.[1][11] This cycle is repeated for each amino acid in the sequence.

Figure 1: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Final Cleavage and OtBu Deprotection

Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing all "permanent" side-chain protecting groups. For the Fmoc/tBu strategy, this is accomplished with a single treatment of a strong acid, most commonly Trifluoroacetic Acid (TFA).[14][15]

The OtBu ester on the glutamic acid side chain is highly susceptible to acidolysis. The acidic conditions protonate the ester oxygen, leading to the formation of a stable tert-butyl cation and the free carboxylic acid side chain.[7]

This process highlights the orthogonality of the protection scheme:

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. biosynth.com [biosynth.com]

- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-L-glutamic acid 5-tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-glutamic acid 5-tert-butyl ester, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a crucial building block in solid-phase peptide synthesis (SPPS).[1][2][3] Its structure incorporates the acid-labile tert-butyl (tBu) ester for side-chain protection and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amine protection. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the side-chain protecting group, which is later removed during the final cleavage from the resin under acidic conditions.[1][2] This guide provides an in-depth overview of the synthesis and purification of this essential reagent, complete with experimental protocols and characterization data.

Synthesis Methodology

The predominant synthetic route for Fmoc-L-glutamic acid 5-tert-butyl ester involves a multi-step process that begins with the protection of L-glutamic acid. A common and scalable method involves the formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-ester and subsequent introduction of the Fmoc group.[4][5][6]

Experimental Workflow: Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester

Caption: Multi-step synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester.

Experimental Protocols

The following protocols are synthesized from various patented and literature methods.

Protocol 1: Synthesis of L-Glutamic acid 5-tert-butyl ester (Glu(OtBu))

Part A: Preparation of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)

-

Method 1: Using tert-butyl acetate: In a suitable reaction vessel, suspend L-glutamic acid (73.5 g) in tert-butyl acetate (2324 g).[7] While stirring, slowly add perchloric acid (160.8 mL) and maintain the reaction temperature at 10°C for 48 hours.[7]

-

Method 2: Using isobutene: In the presence of catalytic amounts of BF₃-Et₂O and H₃PO₄, react L-glutamic acid with isobutene in tetrahydrofuran (THF).[7]

Part B: Selective deprotection to form the copper salt (Cu[Glu(OtBu)]x)

-

To the crude Glu(OtBu)₂ (42 g), add water (400 mL) and copper(II) chloride (CuCl₂, 11 g).[5][7]

-

Heat the mixture to 50°C and stir for 12 hours to form the copper salt complex.[5][7]

Part C: Copper removal to yield Glu(OtBu)

-

Cool the reaction mixture to room temperature.

-

Add tetramethylethylenediamine (19 g) and dioxane (100 mL).[5][7]

-

Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester.[5][7]

Protocol 2: Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester

-

To the solution of Glu(OtBu) from the previous step, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 48 g).[5]

-

Maintain the pH of the reaction mixture at 8-9 and stir for 10 hours to obtain the crude product.[5]

Purification

Purification of the crude Fmoc-L-glutamic acid 5-tert-butyl ester is critical to ensure its suitability for peptide synthesis.

Protocol 3: Purification of Fmoc-L-glutamic acid 5-tert-butyl ester

-

Acidify the crude product solution with hydrochloric acid (HCl).[4][5]

-

Concentrate the ethyl acetate layer under reduced pressure to induce crystallization.[4][5]

-

Filter the resulting solid and dry under vacuum to obtain the pure Fmoc-L-glutamic acid 5-tert-butyl ester.[4][5]

An alternative purification method involves precipitation. After dissolving the product in ethanol and removing any volatile bases by rotary evaporation, the residue is taken up in a minimal amount of ethanol and then hexane is added to precipitate a white solid, which is then collected by filtration.[7]

Data Presentation

The following tables summarize the quantitative data for Fmoc-L-glutamic acid 5-tert-butyl ester.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₆ | [8][9] |

| Molecular Weight | 425.47 g/mol | [3] |

| Appearance | White powder | [8][10] |

| Melting Point | 88.3 - 91.6 °C | [4][5] |

| Storage Temperature | 2-8°C | [9] |

Table 2: Analytical and Quality Control Data

| Parameter | Value | Method | Reference |

| Purity | ≥99.2% | HPLC | [4][5] |

| ≥98.0% | HPLC | [9] | |

| ≥99.7% | Chiral HPLC | [8] | |

| Optical Rotation | -8.4° to -8.8° (c=1 in MeOH) | Polarimetry | [4][5] |

| -5.0±2.0° (c=1% in acetic acid:water 4:1) | Polarimetry | [9] | |

| Isomer Content | 0.07% - 0.12% | HPLC | [4][5] |

| ¹H NMR (400MHz, D₂O) | δ(ppm): 1.43 (s, 9H), 2.08 (m, 2H), 2.44 (m, 2H), 3.73 (t, 1H) for the deprotected product | NMR Spectroscopy | [7] |

Conclusion

The synthesis and purification of Fmoc-L-glutamic acid 5-tert-butyl ester is a well-established process that is crucial for the advancement of peptide-based drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining high-purity material suitable for demanding applications in both academic and industrial research settings. Adherence to rigorous purification and quality control protocols is paramount to ensure the successful synthesis of complex peptides.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 5. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 6. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester | Semantic Scholar [semanticscholar.org]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]

- 10. Fmoc-L-glutamic acid 5-tert-butyl ester | 71989-18-9 [chemicalbook.com]

Solubility Characteristics of Fmoc-Glu-OtBu: An In-depth Technical Guide for Researchers

Introduction: Nα-Fmoc-L-glutamic acid α-tert-butyl ester (Fmoc-Glu-OtBu) is a pivotal building block in solid-phase peptide synthesis (SPPS). Its solubility in various organic solvents is a critical determinant of reaction efficiency, coupling yields, and ultimately, the purity of the synthesized peptide. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common solvents used in peptide synthesis, detailed experimental protocols for solubility determination, and a visual representation of its role in the SPPS workflow. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Core Topic: Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which combines the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group with the more polar glutamic acid backbone and the hydrophobic tert-butyl (OtBu) ester. This amphipathic nature results in varied solubility across different solvents. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are the cornerstone of modern peptide synthesis.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

| Solvent | Chemical Class | Solubility (at ambient temperature) | Molar Concentration (Approx.) | Observations | Source Citation |

| Dimethylformamide (DMF) | Polar Aprotic | "Clearly soluble" at 25 mmole in 50 ml | ~0.5 M | A standard and effective solvent for SPPS. | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥40.93 mg/mL | >0.096 M | High solubility, often used for difficult sequences. | |

| Ethanol (EtOH) | Polar Protic | ≥21.85 mg/mL | >0.051 M | Moderate solubility. | |

| Water | Polar Protic | Insoluble / Slightly soluble | - | As expected for a protected amino acid. | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Generally considered soluble | Not specified | Often used as an alternative to DMF, known to disrupt peptide aggregation. | |

| Dichloromethane (DCM) | Halogenated | Generally considered soluble | Not specified | Commonly used for resin swelling and some coupling reactions. | |

| Tetrahydrofuran (THF) | Ether | Not specified | Not specified | Less commonly used as a primary solvent for coupling. | |

| Acetonitrile (ACN) | Polar Aprotic | Not specified | Not specified | Often used in purification (HPLC) rather than synthesis. |

Experimental Protocols

A precise understanding of a compound's solubility in a specific solvent system is often required for process optimization and troubleshooting. Below is a detailed methodology for determining the equilibrium solubility of this compound.

Protocol for Determining Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the slurries at a constant rate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered saturated solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV at a wavelength where this compound has strong absorbance, typically around 265 nm).

-

Accurately dilute a known weight or volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity (mol/L).

-

Mandatory Visualization

The following diagram illustrates the central role of this compound solubility within the workflow of solid-phase peptide synthesis.

Caption: Workflow of this compound incorporation in SPPS.

This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your process.

An In-depth Technical Guide to Fmoc-Glu(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection system, featuring the base-labile Fmoc group on the α-amino group and the acid-labile tert-butyl (OtBu) ester on the side-chain carboxyl group, allows for precise, stepwise peptide elongation with minimal side reactions.[1][2] This document outlines its chemical properties, detailed experimental protocols for its use, and analytical methods for peptide characterization.

Physicochemical Properties

Fmoc-Glu(OtBu)-OH is a white to off-white powder widely used in the synthesis of peptide-based therapeutics and other bioactive molecules.[1] The tert-butyl ester enhances solubility and stability, making it a preferred choice in various organic synthesis applications.[3] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₇NO₆ | [4][5][6] |

| Molecular Weight | 425.47 g/mol | [1][6][7] |

| Monoisotopic Mass | 425.18383758 Da | [4] |

| Melting Point | 83-90 °C | [1][7] |

| Appearance | White powder | [1][7] |

| Storage Temperature | 2-8 °C | [6] |

| CAS Number | 71989-18-9 | [5][6] |

A hydrate form of the compound also exists with the molecular formula C₂₄H₂₇NO₆·H₂O and a corresponding molecular weight of approximately 443.49 g/mol .[3][8]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OtBu)-OH is a cornerstone of Fmoc-based SPPS. The synthesis cycle involves the iterative removal of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

-

Select a suitable resin, such as Rink Amide or Wang resin, based on the desired C-terminus of the peptide.[1][9]

-

Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes to ensure optimal reaction conditions.[5][9]

The Fmoc group is removed using a secondary amine base, typically piperidine, to expose the free amine for the subsequent coupling reaction.[3][5]

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4][5]

-

Agitate the mixture for 3-5 minutes at room temperature.[4][5]

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[5][10]

-

Drain the solution and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

-

The completion of the deprotection can be verified using a qualitative ninhydrin (Kaiser) test, where a positive result (blue beads) indicates the presence of free primary amines.[5]

The coupling reaction forms the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-Glu(OtBu)-OH. This is facilitated by activating agents to form a reactive intermediate. A common and efficient method utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base.

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (2-4 equivalents relative to resin loading), HBTU (1.95-3.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) in DMF.[6][9] The addition of 1-hydroxybenzotriazole (HOBt) can further suppress racemization.[6][11]

-

Pre-activate the mixture by allowing it to stand for 2-5 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.[6][9]

-

Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[9]

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and the acid-labile side-chain protecting groups, including the OtBu group of glutamic acid, are removed simultaneously.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard, effective cocktail for most sequences is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[12] TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the t-butyl groups.

-

Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per 100 mg of resin).[13]

-

Stir the mixture at room temperature for 1.5-3 hours.[12][13]

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[9]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and dissolved protecting group byproducts.[9]

-

Dry the crude peptide under vacuum.[9]

Analytical Characterization

The purity and identity of the synthesized peptide must be confirmed using analytical techniques.

RP-HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.

-

Column: A C18 column is typically used for peptide separation.

-

Mobile Phase: A gradient of two solvents is employed:

-

Gradient: A typical gradient runs from 5% to 95% Solvent B over 30-60 minutes, which effectively separates the target peptide from deletion sequences and other impurities.

-

Detection: UV detection is monitored at 214 nm and 280 nm.[14]

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Analysis: The observed mass should correspond to the calculated theoretical mass of the desired peptide sequence. This confirms that the correct amino acids have been incorporated and that all protecting groups have been successfully removed.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. nbinno.com [nbinno.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. A study on the optimal HPLC condition for peptides complex analysis using mass spectrometry -Analytical Science and Technology [koreascience.kr]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. users.renyi.hu [users.renyi.hu]

The Sentinel of Synthesis: An In-depth Technical Guide to OtBu as a Side-Chain Protecting Group for Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is a cornerstone of success. For trifunctional amino acids such as glutamic acid, which possesses a reactive γ-carboxylic acid side chain, temporary protection is essential to direct peptide bond formation accurately. The tert-butyl (OtBu) ester has emerged as a widely utilized and highly effective protecting group for this purpose. Its chemical stability, orthogonal deprotection strategy, and clean cleavage characteristics have made it an indispensable tool for chemists.[1] This technical guide provides a comprehensive examination of the function, application, and experimental protocols associated with the OtBu protecting group for glutamic acid.

Core Function and Chemical Properties

The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired side reactions during peptide synthesis.[1] Chemically, it is a tert-butyl ester, which imparts significant steric hindrance around the protected carboxyl group.[1] This steric bulk, combined with its electronic properties, dictates its stability and selective removal.

Key Advantages of OtBu Protection:

-

High Stability: The OtBu group is exceptionally stable under basic and nucleophilic conditions. This is particularly crucial in modern Solid-Phase Peptide Synthesis (SPPS), where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is achieved using a base, typically piperidine.[1]

-

Acid Lability: The OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This forms the basis of the final deprotection step in many synthetic strategies.[1]

-

Orthogonality: The differential stability of the OtBu group (acid-labile) compared to the Fmoc group (base-labile) is a prime example of an orthogonal protection strategy. This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection, a fundamental principle of Fmoc-based SPPS.[2]

-

Prevention of Side Reactions: The OtBu group efficiently prevents side reactions such as pyroglutamate and glutarimide formation.[3]

The reliability of the OtBu group ensures that the glutamic acid side chain remains inert throughout the iterative coupling and deprotection cycles of peptide assembly. This prevents the formation of impurities like branched peptides or side-chain acylation, which can be challenging to remove and may compromise the safety and efficacy of the final drug product.[1]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-L-Glu(OtBu)-OH

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₆ | [4] |

| Molecular Weight | 425.5 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥98.0% to ≥99.0% | [5][6] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS

| Protecting Group | Structure | Key Advantages | Key Disadvantages | Common Deprotection Conditions |

| tert-Butyl (OtBu) | -C(CH₃)₃ | High stability to base; prevents pyroglutamate formation; cleaved with the resin.[3] | Not suitable for synthesizing protected peptide fragments.[3] | Strong acids (e.g., TFA).[3] |

| Benzyl (Bzl) | -CH₂-C₆H₅ | Orthogonal to Fmoc; allows for synthesis of protected fragments.[3] | Requires a separate deprotection step. | Catalytic hydrogenation (e.g., H₂/Pd).[3] |

| Allyl (OAll) | -CH₂-CH=CH₂ | Fully orthogonal to both Fmoc and tBu groups; allows for on-resin modifications.[3] | Requires a specific palladium(0)-catalyzed deprotection step which can be sluggish.[3] | Pd(0) catalysts (e.g., Pd(PPh₃)₄) with a scavenger.[3] |

Table 3: Representative Coupling Efficiencies for Fmoc-Glu(OtBu)-OH in SPPS

| Coupling Reagent | Activator | Base | Coupling Time (hours) | Estimated Efficiency (%) | Notes |

| DIC | HOBt | DIPEA | 4 - 8 | 85 - 95 | Standard, cost-effective, but can be slow for hindered residues.[7] |

| HBTU | - | DIPEA | 2 - 4 | 95 - 99 | Efficient, but can cause guanidinylation of the N-terminus if used in excess.[7] |

| HATU | - | DIPEA | 1 - 2 | > 99 | Highly efficient, fast, and low racemization. Recommended for difficult couplings.[7] |

| PyBOP | - | DIPEA | 2 - 4 | > 98 | Very effective for hindered couplings.[7] |

| COMU | - | DIPEA | 1 - 3 | > 99 | A newer generation uronium salt, reported to be highly efficient and soluble.[7] |

Note: Efficiencies are estimates and can be sequence-dependent. Optimization is recommended.[7]

Table 4: Common TFA Cleavage Cocktails for OtBu Deprotection and Resin Cleavage

| Reagent Name | Composition (v/v) | Scavengers | Typical Cleavage Time | Notes |

| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | Water, Triisopropylsilane (TIS) | 2-3 hours | Suitable for most peptides without sensitive residues. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | 2-4 hours | Effective for minimizing alkylation of Trp residues.[3][8] |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol, Water, TIS | 1-4 hours | "Odorless" alternative to cocktails with thiols.[9] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a general procedure for the synthesis of Fmoc-L-Glu(OtBu)-OH from L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH).

Materials:

-

L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water

-

Ethyl acetate

-

Saturated NaHCO₃ solution, water, and brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution: Dissolve H-Glu(OtBu)-OH in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate or triethylamine to the solution to achieve a basic pH (typically 8-9).

-

Fmocylation: Add Fmoc-OSu or Fmoc-Cl to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.[1] A patent for a similar process reports a yield of 94g of Fmoc-Glu(OtBu)-OH from 71g of Glu(OtBu)₂.

Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (Fmoc deprotection solution)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (typically 3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.[3]

-

-

Coupling:

-

Add the activated amino acid solution to the swollen peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[3]

-

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[3]

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates a complete reaction.[3]

Protocol 3: Cleavage and Deprotection of the OtBu Group

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin, and all acid-labile protecting groups, including OtBu, are removed simultaneously.

Materials:

-

Dried peptide-resin

-

TFA Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[3]

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cleavage Reaction:

-

Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

-

Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Peptide Isolation:

-

Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Chemical structures of glutamic acid and its OtBu-protected form.

Caption: Workflow for incorporating Glu(OtBu) in Fmoc-SPPS.

Caption: Decision tree for selecting a glutamic acid protecting group.

Conclusion

The OtBu protecting group for glutamic acid provides a robust and elegant solution to the challenge of side-chain protection in peptide synthesis. Its stability to basic conditions and lability under strong acid make it perfectly suited for orthogonal Fmoc/tBu synthesis strategies.[1] The clean and efficient final deprotection with TFA ensures high yields and purity of the target peptide, streamlining the downstream purification process.[1] A thorough understanding of its chemical properties, mechanisms of application and removal, and the associated experimental protocols is fundamental for its effective use in the synthesis of complex peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

A Comprehensive Guide to Utilizing Fmoc-Glu-OtBu in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, particularly in the realm of drug discovery and development, the strategic use of protected amino acids is paramount to achieving high-purity, structurally defined peptides. Among these essential building blocks, N-α-Fmoc-L-glutamic acid α-t-butyl ester (Fmoc-Glu-OtBu) stands out as a critical component in solid-phase peptide synthesis (SPPS).[1] Its unique dual-protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and an acid-labile tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain, offers the orthogonality required for the precise and efficient assembly of complex peptide sequences.[2][3]

This technical guide provides a comprehensive overview for beginners on the effective utilization of this compound in peptide chemistry. We will delve into its core properties, provide detailed experimental protocols for its incorporation into a growing peptide chain, and discuss critical considerations for troubleshooting common challenges.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₆ | [4] |

| Molecular Weight | 425.47 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 105-110 °C | [4] |

| Solubility | Soluble in DMF, DCM | [5] |

| Storage Temperature | 2-8°C | [6] |

The Orthogonal Protection Strategy

The cornerstone of Fmoc-based SPPS lies in the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. This compound is a prime example of this strategy.[2][5]

Caption: Orthogonal deprotection strategy of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of incorporating this compound into a peptide sequence using manual SPPS.

Resin Preparation and Swelling

Proper swelling of the solid support is crucial for efficient diffusion of reagents.

-

Materials:

-

Appropriate resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel with a frit

-

-

Protocol:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

Wash the resin three times with DMF.

-

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Caption: Standard Fmoc deprotection workflow.

-

Reagent: 20% (v/v) piperidine in DMF.

-

Protocol:

-

To the swelled and washed resin, add the 20% piperidine in DMF solution, ensuring the resin is fully submerged.

-

Agitate the mixture for an initial 2 minutes.[7]

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

-

Coupling of this compound

The coupling step involves the formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of this compound. The two most common methods involve activation with HBTU or DIC.

3.1. HBTU/DIPEA Coupling Protocol

This is a rapid and efficient coupling method.

| Reagent | Equivalents (relative to resin loading) |

| This compound | 2.0 - 4.0 |

| HBTU | 1.9 - 3.9 |

| DIPEA | 4.0 - 8.0 |

-

Protocol:

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[9]

-

Monitor the reaction for completion using the Kaiser test (see section 4).

-

Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

3.2. DIC/HOBt Coupling Protocol

A cost-effective and reliable coupling method.

| Reagent | Equivalents (relative to resin loading) |

| This compound | 5.0 |

| DIC | 5.5 |

| HOBt | 5.5 |

-

Protocol:

-

In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC to the resin slurry.[10]

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.[10]

-

Monitor the reaction for completion using the Kaiser test.

-

Upon completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Caption: General workflow for coupling this compound.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[1][11] A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies an incomplete reaction, requiring a recoupling step.[2]

-

Reagents:

-

Protocol:

-

Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

-

Add 2-3 drops of each reagent (A, B, and C) to the test tube.

-

Observe the color of the beads and the solution.

-

Dark Blue: Incomplete coupling.

-

Yellow/Colorless: Complete coupling.

-

-

Final Cleavage and OtBu Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu group of glutamic acid, are removed simultaneously. This is typically achieved using a strong acid cocktail containing trifluoroacetic acid (TFA).[13]

-

Cleavage Cocktail (Reagent K):

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

A common, less odorous alternative:

-

TFA: 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%[8]

-

-

Protocol:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[8]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Aggregation of the peptide chain. | Recouple using fresh reagents. Consider using a stronger coupling agent like HATU. For difficult sequences, consider a capping step with acetic anhydride to block unreacted amines.[5] |

| Aspartimide Formation (Side Reaction) | Prolonged exposure to basic conditions during Fmoc deprotection, especially at elevated temperatures. | Use milder deprotection conditions (e.g., lower piperidine concentration or shorter reaction times). The use of the OtBu protecting group on the side chain generally minimizes this side reaction.[5][15] |

| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamic acid residue, particularly during deprotection. | Ensure complete and rapid coupling of the subsequent amino acid. The side-chain protection with OtBu significantly reduces this risk. |

| Low Cleavage Yield | Incomplete cleavage from the resin; Inefficient precipitation. | Extend the cleavage time or use a stronger cleavage cocktail. Ensure the diethyl ether used for precipitation is sufficiently cold. |

Conclusion

This compound is an indispensable tool in the arsenal of the modern peptide chemist. Its robust and orthogonal protecting groups allow for the reliable and efficient synthesis of a wide array of peptides, from simple sequences to complex therapeutic candidates. By understanding its fundamental properties and adhering to optimized protocols for its use, researchers can confidently incorporate glutamic acid into their target peptides, paving the way for advancements in drug discovery and biomedical research. Careful monitoring of each step and an awareness of potential side reactions are key to achieving high yields of pure, well-defined peptide products.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Fmoc-Glu-OtBu in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, synthetic peptides have emerged as a class of therapeutics with immense potential. The precise and efficient construction of these complex biomolecules is paramount, and at the heart of this endeavor lies the strategic use of protected amino acids. Among these, N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu-OtBu) stands out as a cornerstone building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and a visualization of its relevance in key biological pathways.

Core Concepts: The Chemistry and Utility of this compound

This compound is a derivative of the amino acid glutamic acid, strategically modified with two critical protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyl (OtBu) ester at the γ-carboxyl group of the side chain. This orthogonal protection scheme is the key to its widespread use in Fmoc-based SPPS.[1] The Fmoc group ensures that the α-amino group is shielded from unwanted reactions during peptide bond formation and can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] Conversely, the OtBu group provides robust protection for the reactive side-chain carboxyl group throughout the iterative cycles of peptide elongation and is conveniently removed during the final cleavage of the peptide from the solid support under acidic conditions, commonly with trifluoroacetic acid (TFA).[1][2]

This dual-protection strategy offers several advantages in peptide synthesis, including high yields, minimization of side reactions, and the ability to synthesize complex peptide sequences with a high degree of purity.[4][5] The applications of this compound are extensive, ranging from the synthesis of peptide-based drugs and vaccines to the development of novel biomaterials and diagnostic tools.[1][5]

Quantitative Data at a Glance

The stability and purity of the amino acid building blocks are critical for the successful outcome of peptide synthesis. The following tables summarize key quantitative data related to this compound.

| Parameter | Value | Reference |

| Purity (HPLC) | ≥99.0% | [6] |

| Enantiomeric Purity | ≥99.8% | [6] |

| Free Amine Content | ≤0.2% | [6] |

| Acetate Content | ≤0.02% | [6] |

| Time (days) | HPLC Purity (%) in DMF |

| 0 | 99.4 |

| 1 | 99.2 |

| 2 | 99.7 |

| 3 | 99.4 |

| 4 | 99.4 |

| 7 | 98.7 |

Experimental Protocols: Synthesis of an ACE Inhibitory Peptide

To illustrate the practical application of this compound, this section provides a detailed protocol for the manual solid-phase synthesis of the angiotensin-converting enzyme (ACE) inhibitory decapeptide, VERGRRITSV, which contains a glutamic acid residue.[7]

Materials

-

Rink Amide resin (0.5 mmol/g substitution)

-

Fmoc-amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH , Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Peptide precipitation solvent: Cold diethyl ether

Experimental Workflow: Fmoc-SPPS of VERGRRITSV

Caption: A logical workflow for the solid-phase synthesis of the VERGRRITSV peptide.

Step-by-Step Procedure

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[7]

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]

-

-

Coupling of the First Amino Acid (Fmoc-Val-OH):

-

In a separate vial, dissolve Fmoc-Val-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).[7]

-

-

Chain Elongation (Repeating Deprotection and Coupling):

-

Repeat the Fmoc deprotection step (Step 2).

-

Couple the subsequent Fmoc-amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH , Fmoc-Val-OH) by repeating the coupling procedure (Step 3) for each amino acid in the sequence.[7]

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Val-OH), perform a final Fmoc deprotection (Step 2).[7]

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[7]

-

Representative yields for peptides of similar length synthesized via Fmoc-SPPS are in the range of 70-85%, with purities greater than 95% after purification.[7]

Application in Drug Development: Targeting the Renin-Angiotensin System

Peptides synthesized using this compound often play a crucial role in modulating biological pathways implicated in various diseases. A prime example is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[7][8]

Signaling Pathway: ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[9][10] ACE inhibitors, including certain synthetic peptides, block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[9][11]

References

- 1. Signaling by the angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. digital.csic.es [digital.csic.es]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zerotofinals.com [zerotofinals.com]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. ClinPGx [clinpgx.org]

Methodological & Application

Standard Protocol for Fmoc-Glu-OtBu in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu-OtBu-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of glutamic acid residues into peptide sequences. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and a tert-butyl (OtBu) ester for the side-chain carboxyl group provides an orthogonal protection strategy essential for modern peptide chemistry.[1][2][3] This protocol outlines the standard procedures for the efficient incorporation of this compound-OH into a growing peptide chain, covering resin preparation, coupling, deprotection, and final cleavage steps.

The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids.[4] Conversely, the OtBu group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[5] This orthogonality is fundamental to minimizing side reactions and ensuring a high yield of the target peptide.[6]

Data Presentation

The following tables summarize the key quantitative parameters for the successful incorporation of this compound-OH in SPPS.

Table 1: Reagent Equivalents and Reaction Times for this compound Coupling

| Coupling Reagent | This compound (eq.) | Coupling Reagent (eq.) | Base (e.g., DIPEA) (eq.) | Additive (e.g., HOBt) (eq.) | Typical Coupling Time (hours) |

| HBTU | 3 - 5 | 2.9 - 4.9 | 6 - 10 | - | 1 - 2 |

| HATU | 3 - 5 | 2.9 - 4.9 | 6 - 10 | - | 1 - 2 |

| DIC/HOBt | 3 - 5 | 3 - 5 | - | 3 - 5 | 2 - 4 |

Equivalents (eq.) are relative to the initial loading of the resin.

Table 2: Standard Deprotection and Cleavage Protocols

| Step | Reagent Composition | Reaction Time | Number of Treatments |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 10 min | 1 |

| 20% Piperidine in DMF | 10 - 15 min | 1 | |

| Final Cleavage (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | 2 - 4 hours | 1 |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin, ensuring it is fully submerged.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[7]

-

Drain the deprotection solution.

-

Add a fresh solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for an additional 10-15 minutes.[7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Coupling of this compound-OH

Method A: HBTU/HATU Activation

-

In a separate vial, dissolve this compound-OH (3-5 eq.) and HBTU or HATU (2.9-4.9 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[5]

-

Monitor the coupling reaction for completion using the Kaiser test (see Protocol 4).

-

Once the reaction is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

Method B: DIC/HOBt Activation

-

In a separate vial, dissolve this compound-OH (3-5 eq.) and 1-hydroxybenzotriazole (HOBt) (3-5 eq.) in DMF.

-

Add the amino acid/HOBt solution to the deprotected resin.

-

Add N,N'-diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 2-4 hours.[8]

-

Monitor the coupling reaction for completion using the Kaiser test.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

Monitoring Coupling Completion: The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[9] A positive result (blue/purple color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies a complete reaction.

Reagents:

-

Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

-

Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[10]

-

Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[10]

Procedure:

-

Take a small sample of resin beads (10-15) and place them in a small test tube.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the test tube at 100-110°C for 5 minutes.[10]

-

Observe the color of the beads and the solution.

Capping (Optional)

If the Kaiser test indicates incomplete coupling after a second coupling attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

-